1-(3,6-Dihydropyridin-1(2H)-yl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dihydropyridin-1(2H)-yl)prop-2-yn-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dihydropyridin-1(2H)-yl)prop-2-yn-1-one typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Prop-2-yn-1-one Group: This step involves the addition of a prop-2-yn-1-one group to the pyridine ring. This can be achieved through a coupling reaction using reagents like propargyl bromide and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dihydropyridin-1(2H)-yl)prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,6-Dihydropyridin-1(2H)-yl)prop-2-yn-1-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,6-Dihydropyridin-1(2H)-yl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds with similar pyridine ring structures.
Propargyl Compounds: Compounds containing the prop-2-yn-1-one group.
Uniqueness
1-(3,6-Dihydropyridin-1(2H)-yl)prop-2-yn-1-one is unique due to its specific combination of a pyridine ring and a prop-2-yn-1-one group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
111316-62-2 |
---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1-(3,6-dihydro-2H-pyridin-1-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C8H9NO/c1-2-8(10)9-6-4-3-5-7-9/h1,3-4H,5-7H2 |
InChI Key |
GXCHYLOCFRQFSG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)N1CCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.